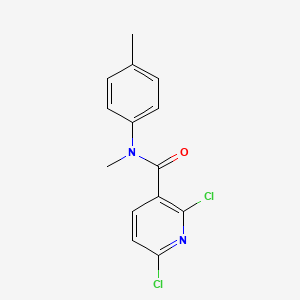

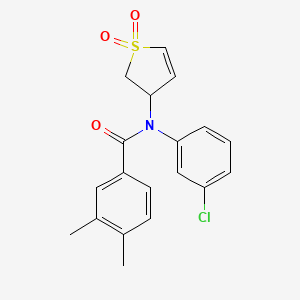

![molecular formula C7H4ClN3S B2804228 3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine CAS No. 887623-90-7](/img/structure/B2804228.png)

3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine

Vue d'ensemble

Description

“3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine” is a compound with the molecular formula C7H4ClN3S . It is a derivative of the 1,3,4-thiadiazole class of compounds . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Synthesis Analysis

1,3,4-Thiadiazole molecules can be synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine can also afford the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis

The molecular structure of “3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine” is characterized by the presence of a 1,3,4-thiadiazole ring, a pyridine ring, and a chlorine atom . The molecular weight of this compound is 197.64 .Applications De Recherche Scientifique

Antibacterial Activity

3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine: has been studied for its antibacterial properties. Researchers have screened its effects against several bacterial strains, including:

Notably, 3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine exhibited inhibitory effects on Klebsiella pneumoniae and Staphylococcus hominis. Additionally, molecules 1, 3, and 4 showed inhibitory effects on Staphylococcus epidermidis and alpha Streptococcus haemolyticus .

Anti-Inflammatory Properties

While not extensively studied, some derivatives of this compound have demonstrated anti-inflammatory effects. For instance, three derivatives showed significant inhibition of paw edema in an animal model, comparable to the anti-inflammatory drug indomethacin .

Potential Anticonvulsant Activity

Chlorobenzylated imines derived from 1,3,4-thiadiazoles have shown promise as anticonvulsants. Specifically, they provided 100% protection against maximal electroshock-induced hind limb extension, with fast recovery and no neurotoxicity .

Building Blocks for Chemical Synthesis

The compound’s unique structure makes it a valuable building block for chemical synthesis. Researchers have efficiently synthesized 3(5)-substituted 1,2,4-triazole-derived building blocks using related precursors .

Safety and Hazards

The safety data sheet for a similar compound, 2-Chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety and hazards of “3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine” may be similar, but specific data is not available.

Mécanisme D'action

Target of Action

It’s worth noting that 1,3,4-thiadiazole derivatives have been found to exhibit antibacterial activity and anticancer properties . They have been reported to interact with various bacteria strains and human cancer cells .

Mode of Action

1,3,4-thiadiazole derivatives have been reported to exhibit inhibitory effects on certain bacteria strains and human cancer cells . This suggests that these compounds may interact with their targets, leading to changes that inhibit the growth or proliferation of these cells.

Biochemical Pathways

Given the reported antibacterial and anticancer activities of 1,3,4-thiadiazole derivatives , it can be inferred that these compounds may interfere with the biochemical pathways essential for the growth and proliferation of bacteria and cancer cells.

Pharmacokinetics

The solubility of a related compound, 1- [5- (3-chloro-phenylamino)-1,2,4-thiadiazol-3-yl]-propan-2-ol, was found to be enhanced in the presence of cyclodextrins . This suggests that similar strategies could potentially improve the bioavailability of “3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine”.

Result of Action

1,3,4-thiadiazole derivatives have been reported to exhibit inhibitory effects on certain bacteria strains and human cancer cells . This suggests that these compounds may induce changes at the molecular and cellular levels that inhibit the growth or proliferation of these cells.

Propriétés

IUPAC Name |

5-chloro-3-pyridin-3-yl-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3S/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRUAXQNWYYKBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NSC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

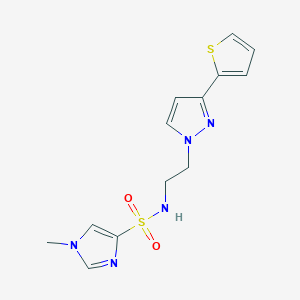

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2804145.png)

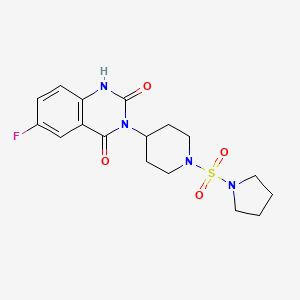

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-methylphenyl)acetamide](/img/structure/B2804146.png)

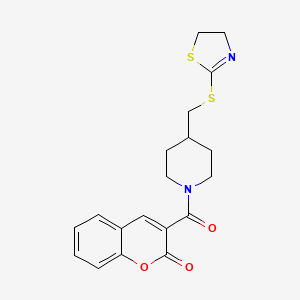

![5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2804147.png)

![[(4R,8Ar)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanethiol](/img/structure/B2804149.png)

![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea](/img/structure/B2804152.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2804157.png)

![N-(2,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2804166.png)